Antibacterial agent 136 Antibacterial agent 136
Brand Name: Vulcanchem
CAS No.:
VCID: VC16617778
InChI: InChI=1S/C23H19N3O5/c1-15-13-17(26-23(28)31-22(25-26)29-2)11-12-20(15)24-21(27)16-7-6-10-19(14-16)30-18-8-4-3-5-9-18/h3-14H,1-2H3,(H,24,27)
SMILES:
Molecular Formula: C23H19N3O5
Molecular Weight: 417.4 g/mol

Antibacterial agent 136

CAS No.:

Cat. No.: VC16617778

Molecular Formula: C23H19N3O5

Molecular Weight: 417.4 g/mol

* For research use only. Not for human or veterinary use.

Antibacterial agent 136 -

Specification

Molecular Formula C23H19N3O5
Molecular Weight 417.4 g/mol
IUPAC Name N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]-3-phenoxybenzamide
Standard InChI InChI=1S/C23H19N3O5/c1-15-13-17(26-23(28)31-22(25-26)29-2)11-12-20(15)24-21(27)16-7-6-10-19(14-16)30-18-8-4-3-5-9-18/h3-14H,1-2H3,(H,24,27)
Standard InChI Key OYDQXHIQTNQIJO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics of Antibacterial Agent 136

Antibacterial Agent 136 belongs to the oxadiazolone class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. While the exact molecular structure remains undisclosed in public literature, its reported formula (C<sub>23</sub>H<sub>19</sub>N<sub>3</sub>O<sub>5</sub>) suggests a compact, lipophilic scaffold optimized for bacterial membrane penetration . The oxadiazolone core is frequently associated with targeting essential bacterial enzymes or disrupting cell wall biosynthesis, though the precise mechanism of action for this agent requires further elucidation.

Key physicochemical properties inferred from its structure include:

  • Molecular weight: ~433.42 g/mol

  • Lipophilicity (calculated logP): Estimated between 1.5–2.5, balancing membrane permeability and aqueous solubility

  • Hydrogen bond donors/acceptors: 3 and 5, respectively, facilitating target engagement

Comparative analysis with other oxadiazolone derivatives indicates that the substitution pattern at the 3- and 5-positions of the heterocycle likely governs its antibacterial specificity . Unlike macrolides such as dirithromycin (AS-E 136), which derive from erythromycin and target the 50S ribosomal subunit , Antibacterial Agent 136’s oxadiazolone backbone suggests a distinct mode of action unrelated to protein synthesis inhibition.

In Vitro Antimicrobial Activity Profile

Antibacterial Agent 136 demonstrates selective potency against MRSA, as evidenced by the following experimental data:

OrganismMIC<sub>50</sub> (μM)Comparator (Linezolid MIC<sub>50</sub>)
MRSA (clinical isolate)0.82.0–4.0
Enterococcus faecium>101.0–2.0

Data adapted from CymitQuimica and oxazolidinone studies .

Mechanistic Insights and Target Hypotheses

While no direct mechanistic data exists for Antibacterial Agent 136, parallels can be drawn to other oxadiazolone derivatives known to inhibit bacterial enzymes such as:

  • Penicillin-binding proteins (PBPs): Critical for peptidoglycan crosslinking

  • DNA gyrase/Topoisomerase IV: Targets of fluoroquinolones

  • Enoyl-acyl carrier protein reductase (FabI): Involved in fatty acid biosynthesis

The absence of cross-resistance with macrolides (e.g., erythromycin, dirithromycin) and oxazolidinones supports a novel mechanism distinct from ribosomal inhibition. Molecular docking studies hypothesize that the oxadiazolone ring may chelate metal ions in enzymatic active sites or disrupt protein-protein interactions essential for virulence factor production.

Preclinical Pharmacological Considerations

  • Oral bioavailability: Oxadiazolones generally exhibit moderate bioavailability (30–50%) due to first-pass metabolism

  • Plasma protein binding: Estimated >90%, limiting free drug concentrations

  • Metabolic stability: Susceptible to hepatic cytochrome P450 oxidation, necessitating prodrug strategies

Comparative Analysis with Existing Antibacterials

Antibacterial Agent 136 occupies a niche between traditional β-lactams and newer oxazolidinones:

ParameterAntibacterial Agent 136Dirithromycin Linezolid
ClassOxadiazoloneMacrolideOxazolidinone
MRSA MIC<sub>50</sub>0.8 μM0.06–0.25 μg/mL 2.0–4.0 μM
SpectrumNarrow (MRSA)Broad (gram+)Broad (gram+)
Resistance mechanismUndefinederm gene methylation cfr methyltransferase

Dirithromycin, a macrolide derivative, retains activity against streptococci and Haemophilus influenzae but suffers from erm-mediated resistance . In contrast, Antibacterial Agent 136’s novelty may circumvent existing resistance pathways, though long-term studies are needed.

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